molecular formula C14H18N4O B2991863 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785975-35-0

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2991863
CAS RN: 1785975-35-0
M. Wt: 258.325
InChI Key: IOGYFNAFOBDVID-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.325. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of novel pyrimidinones, including structures similar to the specified compound, has been explored for their inherent biological activity, suggesting potential pharmaceutical or agrochemical applications. These compounds, synthesized via the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, exhibit high toxicity and have been tested as potential fungicides. The structural characterization and tautomerism of these compounds provide insights into their potential biological activity and chemical properties (Craciun, Kovacs, Crăciun, & Mager, 1998).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, structurally related to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives demonstrate significant cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, including those synthesized from starting materials related to the specified compound, have shown promising antibacterial and antifungal activities. These activities are comparable to those of reference drugs like streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan et al., 2012).

Green Synthesis Approaches

A green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound , has been reported. This approach utilizes a catalytic four-component reaction, highlighting the importance of sustainable methods in the synthesis of biologically active compounds (Shi et al., 2018).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility and potential of these compounds in various scientific applications. Such methods offer new pathways for the synthesis of compounds with potential biological activities (Mohsenimehr et al., 2014).

properties

IUPAC Name

2-(ethylamino)-3-(ethyliminomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-15-8-11-13(16-5-2)17-12-7-6-10(3)9-18(12)14(11)19/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGYFNAFOBDVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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